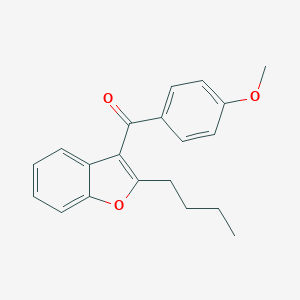

(2-Butylbenzofuran-3-yl) (4-methoxyphenyl) ketone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-butyl-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O3/c1-3-4-8-18-19(16-7-5-6-9-17(16)23-18)20(21)14-10-12-15(22-2)13-11-14/h5-7,9-13H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECBGDFBAKHQFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00232647 | |

| Record name | (2-Butylbenzofuran-3-yl) (4-methoxyphenyl) ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83790-87-8 | |

| Record name | (2-Butyl-3-benzofuranyl)(4-methoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83790-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Butylbenzofuran-3-yl) (4-methoxyphenyl) ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083790878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Butylbenzofuran-3-yl) (4-methoxyphenyl) ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-butylbenzofuran-3-yl) (4-methoxyphenyl) ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary reagents, experimental procedures, and quantitative data to facilitate the successful synthesis of the target molecule.

Overview of the Synthesis Pathway

The most common and well-established synthetic route to (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone is a two-step process. The first step involves the synthesis of the core heterocyclic intermediate, 2-butylbenzofuran. This is followed by a Friedel-Crafts acylation reaction to introduce the methoxyphenyl methanone moiety at the 3-position of the benzofuran ring.

Experimental Protocols

Step 1: Synthesis of 2-Butylbenzofuran

This procedure is adapted from an industrial-scale synthesis and can be scaled down for laboratory use.[1]

Reagents and Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Salicylaldehyde | C₇H₆O₂ | 122.12 | 8.00 kg | 65.5 |

| 2-Bromomethyl hexanoate | C₇H₁₃BrO₂ | 209.08 | 16.0 kg | 76.5 |

| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 11.0 kg | 79.6 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 22.9 kg | - |

| Toluene | C₇H₈ | 92.14 | 30.0 kg | - |

| Water | H₂O | 18.02 | 200 kg | - |

Procedure:

-

To a suitable reaction vessel, add salicylaldehyde (8.00 kg), 2-bromomethyl hexanoate (16.0 kg), and DMF (22.9 kg).

-

Stir the mixture and add anhydrous potassium carbonate (11.0 kg). An exothermic reaction will be observed.

-

Slowly heat the reaction mixture to 85 °C and maintain the temperature between 85-90 °C with continuous stirring for 3 hours.

-

After 3 hours, stop heating and allow the reaction mixture to cool to 80 °C.

-

Transfer the reaction mixture, including any solids, into a larger vessel containing water (200 kg) under stirring to fully dissolve the solids.

-

Allow the mixture to stand and separate into layers. The aqueous layer may appear as an emulsion.

-

Separate the upper oily layer.

-

Extract the aqueous layer with toluene (30.0 kg) by stirring for 10 minutes, then allowing the layers to separate.

-

Combine the organic layers and concentrate under reduced pressure at a temperature of 60-80 °C to remove the toluene.

-

The resulting yellow, transparent liquid is 2-butylbenzofuran. A yield of approximately 119.6% (relative to the weight of salicylaldehyde) may be obtained, indicating the presence of some residual solvent. Further purification by vacuum distillation may be performed if necessary.

Step 2: Friedel-Crafts Acylation of 2-Butylbenzofuran

This protocol is a representative procedure compiled from various sources describing the Friedel-Crafts acylation of benzofuran derivatives.

Reagents and Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Butylbenzofuran | C₁₂H₁₄O | 174.24 | 10.0 g | 0.057 |

| 4-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | 10.2 g | 0.060 |

| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | 8.4 g | 0.063 |

| Dichloroethane (anhydrous) | C₂H₄Cl₂ | 98.96 | 100 mL | - |

| Hydrochloric acid (1 M) | HCl | 36.46 | As needed | - |

| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | As needed | - |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (8.4 g).

-

Add anhydrous dichloroethane (50 mL) to create a suspension.

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve 4-methoxybenzoyl chloride (10.2 g) in anhydrous dichloroethane (20 mL) and add this solution to the dropping funnel.

-

Add the 4-methoxybenzoyl chloride solution dropwise to the stirred aluminum chloride suspension over 20-30 minutes, maintaining the temperature at 0 °C.

-

Stir the mixture for an additional 30 minutes at 0 °C.

-

Dissolve 2-butylbenzofuran (10.0 g) in anhydrous dichloroethane (30 mL) and add this solution to the dropping funnel.

-

Add the 2-butylbenzofuran solution dropwise to the reaction mixture over 30-45 minutes, keeping the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the dropwise addition of crushed ice, followed by 1 M hydrochloric acid until the mixture is acidic.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloroethane.

-

Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent such as isopropanol to yield (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone. A typical yield for this type of acylation is in the range of 70-80%.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone.

| Step | Reactants | Molar Ratio | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield |

| 1 | Salicylaldehyde, 2-Bromomethyl hexanoate | 1 : 1.17 | DMF | K₂CO₃ (1.21 eq) | 85-90 | 3 | ~119% (crude) |

| 2 | 2-Butylbenzofuran, 4-Methoxybenzoyl chloride | 1 : 1.05 | Dichloroethane | AlCl₃ (1.1 eq) | 0 to RT | 2-4 | 70-80% (estimated) |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of the target molecule.

Conclusion

This technical guide outlines a reliable and scalable two-step synthesis of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis. Adherence to standard laboratory safety procedures and the use of anhydrous conditions, particularly during the Friedel-Crafts acylation step, are critical for achieving high yields and purity of the final product.

References

Spectroscopic Characterization of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone

An In-depth Technical Guide for Drug Development Professionals and Researchers

Abstract

This technical guide provides a comprehensive framework for the definitive spectroscopic characterization of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone (CAS No. 83790-87-8), a key heterocyclic ketone.[1][2] Benzofuran scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds and natural products.[3][4][5] This document, intended for researchers and drug development professionals, details the application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) for unambiguous structural elucidation. Each section explains the causality behind the experimental approach, presents detailed protocols, and provides an expert interpretation of the resulting data. The integration of these orthogonal analytical techniques provides a self-validating system for structural confirmation, crucial for regulatory submissions and advancing research programs.

Introduction

The Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry

The benzofuran moiety is a cornerstone in the development of new pharmacological agents.[6] Its rigid, planar structure and electron-rich nature make it an ideal scaffold for designing molecules that can interact with a wide range of biological targets. Derivatives of benzofuran have demonstrated a vast array of biological activities, including anticancer, antiarrhythmic, antimicrobial, and antioxidant properties.[4][7][8] Notable drugs like Amiodarone, an antiarrhythmic agent, feature a benzofuran core, highlighting the scaffold's therapeutic importance.[4] The characterization of novel benzofuran derivatives is therefore a critical step in the discovery of new medicines.

Profile of the Analyte: (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone

The target analyte, (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone, is a derivative that serves as a crucial synthetic intermediate and a subject of study in its own right.[9][10] Its structure combines the benzofuran core with a flexible n-butyl chain at the 2-position and a 4-methoxybenzoyl group at the 3-position. This combination of lipophilic and polar moieties presents a unique chemical profile that necessitates a multi-faceted analytical approach for full characterization.

Compound Details:

-

IUPAC Name: (2-butyl-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone[1]

-

CAS Number: 83790-87-8[1]

-

Molecular Formula: C₂₀H₂₀O₃[1]

Synthesis Context for Analytical Strategy

For the purpose of characterization, understanding the synthetic origin of a compound is paramount for anticipating potential impurities. This molecule is commonly synthesized via a Friedel-Crafts acylation of 2-butylbenzofuran with 4-methoxybenzoyl chloride.[9][10] This reaction context informs the analytical strategy; for instance, chromatographic methods coupled with spectroscopy (LC-MS, GC-MS) would be essential for identifying any unreacted starting materials or regioisomeric byproducts. This guide focuses on the characterization of the purified final compound.

Core Spectroscopic Workflow

A robust characterization relies on the convergence of data from multiple, independent analytical techniques. The workflow presented here ensures that the structural assignment is supported by complementary information, providing a high degree of confidence.

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity and chemical environment of a molecule in solution. It provides the foundational "blueprint" of the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopy

¹H NMR provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for moderately polar organic compounds and its single, well-defined residual solvent peak (δ ≈ 7.26 ppm).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for accurate chemical shift referencing.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is critical for resolving the complex multiplets in the aromatic region.

-

Parameters: Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.

Predicted ¹H NMR Data Summary

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.87 - 7.85 | Doublet | 2H | Aromatic (H on methoxy-Ph) |

| 7.49 - 7.16 | Multiplet | 4H | Aromatic (H on benzofuran) |

| 6.97 - 6.95 | Doublet | 2H | Aromatic (H on methoxy-Ph) |

| 3.88 | Singlet | 3H | Methoxy (-OCH₃) |

| 2.95 - 2.91 | Triplet | 2H | Methylene (-CH₂-), α to ring |

| 1.79 - 1.75 | Multiplet | 2H | Methylene (-CH₂-) |

| 1.40 - 1.34 | Multiplet | 2H | Methylene (-CH₂-) |

| 0.92 - 0.88 | Triplet | 3H | Methyl (-CH₃) |

| Predicted data based on similar structures and computational models.[2] |

Spectral Interpretation:

-

Aromatic Region (δ 6.9-7.9 ppm): The signals in this region confirm the presence of two distinct aromatic rings. The two doublets integrating to 2H each are characteristic of the symmetrically substituted 4-methoxyphenyl ring. The more complex multiplet integrating to 4H corresponds to the four protons on the benzofuran's benzene ring.

-

Methoxy Signal (δ 3.88 ppm): The sharp singlet integrating to 3H is the unambiguous signature of the -OCH₃ group. Its downfield shift is consistent with being attached to an aromatic ring.

-

Butyl Chain (δ 0.8-3.0 ppm): This series of signals confirms the n-butyl group. The triplet at ~2.9 ppm (2H) is the methylene group directly attached to the electron-rich benzofuran ring. The terminal methyl group appears as a triplet at ~0.9 ppm (3H), and the two internal methylene groups appear as overlapping multiplets in between.

Carbon-¹³C NMR Spectroscopy

¹³C NMR spectroscopy maps the carbon skeleton of the molecule, providing direct evidence for the number and type of carbon atoms (quaternary, CH, CH₂, CH₃).

Experimental Protocol:

-

Sample and Solvent: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum on a 400 MHz spectrometer (operating at ~100 MHz for carbon).

-

Parameters: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is standard. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.

Predicted ¹³C NMR Data Summary

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~190 | Quaternary (C=O) | Ketone Carbonyl |

| ~160-165 | Quaternary (C) | Aromatic C-O (methoxy-Ph) |

| ~155 | Quaternary (C) | Aromatic C-O (benzofuran) |

| ~110-140 | Quaternary (C) & CH | Aromatic Carbons |

| ~55 | CH₃ | Methoxy (-OCH₃) |

| ~30 | CH₂ | Butyl Chain |

| ~28 | CH₂ | Butyl Chain |

| ~22 | CH₂ | Butyl Chain |

| ~14 | CH₃ | Butyl Chain (terminal -CH₃) |

| Predicted chemical shift ranges are based on established values for benzofuran and ketone derivatives.[11][12][13] |

Spectral Interpretation: The spectrum is expected to show 20 distinct carbon signals. The most downfield signal (~190 ppm) is characteristic of the ketone carbonyl carbon. The aromatic region will contain multiple signals for the carbons of both rings, with those attached to oxygen appearing furthest downfield. The aliphatic region will clearly show the four signals of the n-butyl chain and the single signal of the methoxy carbon at ~55 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and highly effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

-

Sample Preparation: The analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[6][14]

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal or a pure KBr pellet must be recorded and subtracted from the sample spectrum.

Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3050 - 3100 | C-H Stretch | Aromatic C-H |

| 2850 - 2960 | C-H Stretch | Aliphatic C-H (Butyl chain) |

| ~1640 - 1660 | C=O Stretch (strong) | Aryl Ketone (C=O) |

| ~1590 - 1610 | C=C Stretch | Aromatic Ring Backbone |

| ~1250 | C-O Stretch (asymmetric) | Aryl-Alkyl Ether (Ar-O-CH₃) |

| ~1170 | C-O-C Stretch | Benzofuran Ring Ether |

| Characteristic absorption ranges sourced from spectroscopic databases and literature on benzofuran derivatives.[11][15] |

Spectral Interpretation: The most prominent and diagnostic peak will be the strong absorption band around 1640-1660 cm⁻¹, which is the unmistakable signature of the conjugated ketone carbonyl group.[11] The presence of both aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching below 3000 cm⁻¹ confirms the hybrid nature of the molecule. Finally, strong bands in the "fingerprint region" (below 1500 cm⁻¹), particularly around 1250 cm⁻¹ and 1170 cm⁻¹, will confirm the C-O stretching vibrations of the methoxy and benzofuran ether linkages, respectively.

Mass Spectrometry (MS)

MS is the definitive technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Experimental Protocol:

-

Ionization Method: Electron Ionization (EI) is a standard technique that provides reproducible fragmentation patterns useful for library matching and structural analysis. A soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to confirm the molecular ion with minimal fragmentation.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) for simultaneous separation and analysis.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

Expected Mass Spectrometry Data

| m/z Value | Ion Identity | Interpretation |

| 308 | [M]⁺˙ | Molecular Ion Peak (confirms MW = 308.38) |

| 265 | [M - C₃H₇]⁺ | Loss of a propyl radical from the butyl chain |

| 251 | [M - C₄H₉]⁺ | Loss of the butyl radical |

| 135 | [CH₃O-C₆H₄-CO]⁺ | 4-methoxybenzoyl (acylium) cation |

| 118 | [C₈H₆O]⁺˙ | Benzofuran radical cation |

| Fragmentation patterns are predicted based on established mass spectral behavior of ketones and ethers.[16][17] |

Fragmentation Analysis: Upon electron ionization, the molecule will form a molecular ion [M]⁺˙ at m/z 308. The primary fragmentation pathways involve cleavage at the bonds adjacent to the carbonyl group and within the alkyl chain. The formation of the stable 4-methoxybenzoyl acylium ion at m/z 135 is a highly characteristic and expected fragmentation. Alpha-cleavage of the butyl chain can also occur, leading to ions at m/z 251.

Caption: Predicted major fragmentation pathways in EI-MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic conjugation within a molecule.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile.

-

Data Acquisition: Scan the absorbance of the solution from approximately 200 nm to 400 nm using a dual-beam spectrophotometer.

Expected Spectral Features: The molecule contains two major chromophores: the benzofuran ring system and the 4-methoxybenzoyl group. The extended π-conjugation across the benzoyl-benzofuran system is expected to result in strong absorption bands (λmax) in the UV region, likely between 250 nm and 350 nm. This data is useful for quantitative analysis (e.g., using the Beer-Lambert law) and for confirming the presence of the conjugated system.

Integrated Analysis and Structural Confirmation

No single technique is sufficient for unambiguous structural confirmation. The power of this workflow lies in the integration of all data points:

-

MS confirms the molecular formula (C₂₀H₂₀O₃) via the molecular weight (308 g/mol ).

-

FT-IR confirms the presence of key functional groups: a ketone (C=O), ethers (C-O-C), an alkyl chain (aliphatic C-H), and aromatic rings (aromatic C-H).

-

¹³C NMR confirms the carbon count (20) and the types of carbons (carbonyl, aromatic, aliphatic, methoxy).

-

¹H NMR provides the final, detailed piece of the puzzle, showing the exact connectivity and spatial relationships of the protons, confirming the 2-butyl and 3-(4-methoxybenzoyl) substitution pattern on the benzofuran core.

The convergence of these distinct datasets provides an undeniable and self-validating confirmation of the molecular structure.

Caption: Confirmed molecular structure of the analyte.

Conclusion

The spectroscopic characterization of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone is achieved through a systematic and integrated analytical approach. ¹H and ¹³C NMR define the carbon-hydrogen framework, FT-IR identifies the essential functional groups, and Mass Spectrometry confirms the elemental composition and molecular weight. The collective data from these techniques provide a comprehensive and definitive spectroscopic profile, establishing the compound's identity with the highest degree of scientific rigor. This validated methodology is essential for quality control, regulatory compliance, and enabling further research in the field of medicinal chemistry.

References

- 1. (2-Butylbenzofuran-3-yl) (4-methoxyphenyl) ketone | C20H20O3 | CID 3019323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-n-butyl 3-(4-methoxy benzoyl)-benzofuran, CAS No. 83790-87-8 - iChemical [ichemical.com]

- 3. researchgate.net [researchgate.net]

- 4. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives - ProQuest [proquest.com]

- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN106946822A - A kind of preparation method of 2 butyl 3 (4 hydroxy benzoyl) benzofurans - Google Patents [patents.google.com]

- 10. Synthetic process for 2-butyl-3(hydroxy 3,5-diiodo-benzoyl) benzofuran - Eureka | Patsnap [eureka.patsnap.com]

- 11. ias.ac.in [ias.ac.in]

- 12. Benzofuran(271-89-6) 13C NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Gas chromatographic/mass spectrometric analysis of specific isomers of polychlorodibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data and Experimental Protocols for (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ¹H NMR and ¹³C NMR spectroscopic data for the compound (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone. Due to the limited availability of experimentally derived public data for this specific molecule, this report utilizes predicted NMR data to serve as a reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug development. This document also outlines a representative experimental protocol for the acquisition of NMR data for benzofuran derivatives and presents logical workflows and structural correlations through diagrammatic representations.

Predicted NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic compounds. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone. These predictions are based on computational algorithms and should be used as a guide for the interpretation of experimental spectra.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone in CDCl₃ at 400 MHz is presented in Table 1. The data includes predicted chemical shifts (δ) in parts per million (ppm), the multiplicity of the signals, and the number of protons associated with each signal.

Table 1. Predicted ¹H NMR Data for (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 7.87 - 7.85 | d | 2H | Aromatic (H-2', H-6') |

| 7.49 - 7.47 | d | 1H | Aromatic (Benzofuran) |

| 7.38 - 7.36 | d | 1H | Aromatic (Benzofuran) |

| 7.28 - 7.25 | m | 1H | Aromatic (Benzofuran) |

| 7.20 - 7.16 | m | 1H | Aromatic (Benzofuran) |

| 6.97 - 6.95 | d | 2H | Aromatic (H-3', H-5') |

| 3.88 | s | 3H | OCH₃ |

| 2.95 - 2.91 | t | 2H | -CH₂- (Butyl) |

| 1.79 - 1.75 | m | 2H | -CH₂- (Butyl) |

| 1.40 - 1.34 | m | 2H | -CH₂- (Butyl) |

| 0.92 - 0.88 | t | 3H | -CH₃ (Butyl) |

Note: The assignments for the benzofuran aromatic protons are generalized due to the predictive nature of the data.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone are provided in Table 2. These values are essential for confirming the carbon framework of the molecule.

Table 2. Predicted ¹³C NMR Data for (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone.

| Chemical Shift (δ, ppm) | Assignment |

| 189.5 | C=O |

| 163.5 | C-4' |

| 162.8 | C-2 |

| 153.2 | C-7a |

| 131.8 | C-2', C-6' |

| 130.1 | C-1' |

| 126.9 | Aromatic (Benzofuran) |

| 124.6 | Aromatic (Benzofuran) |

| 123.8 | Aromatic (Benzofuran) |

| 120.9 | Aromatic (Benzofuran) |

| 116.8 | C-3 |

| 115.5 | C-3', C-5' |

| 111.3 | C-3a |

| 55.6 | OCH₃ |

| 29.7 | -CH₂- (Butyl) |

| 27.3 | -CH₂- (Butyl) |

| 21.8 | -CH₂- (Butyl) |

| 13.6 | -CH₃ (Butyl) |

Note: The assignments are based on computational predictions and may vary from experimental values.

Experimental Protocols

A general procedure for acquiring ¹H and ¹³C NMR spectra for benzofuran derivatives is outlined below. This protocol can be adapted based on the specific instrumentation and sample characteristics.

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of the solid (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the residual solvent peak.

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer.

NMR Data Acquisition

-

Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a frequency of 300-600 MHz for ¹H NMR and 75-150 MHz for ¹³C NMR.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment is generally sufficient.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses is common.

-

Number of Scans: 8 to 16 scans are usually adequate for a sufficient signal-to-noise ratio.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is recommended.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is often necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation. Phase and baseline corrections are applied to obtain the final spectrum.

Visualization of Structural and Experimental Relationships

The following diagrams, generated using the DOT language, illustrate the logical connections between the compound's structure and its NMR data, as well as a typical experimental workflow.

Caption: Correlation of molecular fragments to their predicted NMR signals.

Caption: General experimental workflow for NMR analysis.

Mass spectrometry analysis of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone

An In-depth Technical Guide to the Mass Spectrometry Analysis of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone

This technical guide provides a comprehensive overview of the mass spectrometry analysis of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone, a compound of interest in pharmaceutical research and drug development. This document outlines detailed experimental protocols, presents predicted mass spectral data, and offers an analysis of the compound's fragmentation pathway.

Introduction

(2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone is a benzofuran derivative with a molecular formula of C₂₀H₂₀O₃ and a molecular weight of approximately 308.37 g/mol .[1] Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in various matrices. Mass spectrometry, a powerful analytical technique, provides valuable information about a molecule's structure through the analysis of its fragmentation patterns. This guide will delve into the predicted mass spectral data and fragmentation pathways of this compound, providing a foundational resource for researchers in the field.

Experimental Protocols

The following protocols are recommended for the mass spectrometric analysis of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone, and are based on established methods for similar small organic molecules.

2.1. Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra.

-

Stock Solution: Prepare a stock solution of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone at a concentration of 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution with the initial mobile phase to a final concentration range of 1-10 µg/mL. The optimal concentration will depend on the sensitivity of the mass spectrometer.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC or GC system.

2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is well-suited for the analysis of moderately polar compounds like the target molecule.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be to start at 5-10% B, increasing to 95% B over 10-15 minutes, holding for 2-3 minutes, and then re-equilibrating at the initial conditions.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40 °C.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Conditions (Positive Ion Electrospray Ionization - ESI+):

-

Ion Source: Electrospray Ionization (ESI).

-

Polarity: Positive.

-

Capillary Voltage: 3.0-4.0 kV.

-

Cone Voltage: 20-40 V (should be optimized to minimize in-source fragmentation).

-

Source Temperature: 120-150 °C.

-

Desolvation Temperature: 350-500 °C.

-

Cone Gas Flow: ~50 L/hr.

-

Desolvation Gas Flow: ~600-800 L/hr.

-

Mass Range: m/z 50-500.

-

Collision Energy (for MS/MS): A collision energy ramp (e.g., 10-40 eV) is recommended to observe a range of fragment ions.

-

2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the compound must be sufficiently volatile and thermally stable.

-

Chromatographic Conditions:

-

Column: A non-polar or low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Inlet Temperature: 250-280 °C.

-

Injection Mode: Splitless (for higher sensitivity) or split, depending on the sample concentration.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.

-

-

Mass Spectrometry Conditions (Electron Ionization - EI):

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-500.

-

Data Presentation

The following table summarizes the predicted major fragment ions for (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone based on common fragmentation rules for ketones, ethers, and benzofuran derivatives. The relative abundance is a qualitative prediction.

| m/z (Predicted) | Proposed Fragment Ion | Relative Abundance |

| 308 | [M]⁺ (Molecular Ion) | Moderate |

| 251 | [M - C₄H₉]⁺ | Moderate |

| 173 | [C₁₂H₁₃O]⁺ | High |

| 135 | [C₇H₇O]⁺ | High |

| 117 | [C₈H₅O]⁺ | Moderate |

| 107 | [C₇H₇O - CO]⁺ | Low |

| 92 | [C₆H₄O]⁺ | Low |

| 77 | [C₆H₅]⁺ | Moderate |

Fragmentation Pathway Analysis

The fragmentation of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone in mass spectrometry is expected to be driven by the presence of the carbonyl group, the ether linkage, and the alkyl-substituted benzofuran ring. The following is a proposed fragmentation pathway under electron ionization (EI) conditions.

The molecular ion at m/z 308 is formed by the loss of an electron. The primary fragmentation pathways are initiated by cleavage of the bonds adjacent to the carbonyl group (α-cleavage).

-

Formation of m/z 173 and 135: The most favorable α-cleavage involves the scission of the bond between the carbonyl carbon and the benzofuran ring, leading to the formation of the stable 4-methoxybenzoyl cation at m/z 135 . The corresponding 2-butylbenzofuranyl radical would be a neutral loss. Alternatively, cleavage of the bond between the carbonyl carbon and the methoxyphenyl ring would produce the 2-butylbenzofuranoyl cation at m/z 215 , which is less likely to be a major fragment. A more prominent fragment from the butylbenzofuran moiety is the 2-butylbenzofuran cation itself at m/z 173 , which can be formed through various rearrangement and cleavage steps.

-

Formation of m/z 251: Loss of the butyl group (C₄H₉, 57 Da) from the molecular ion via cleavage of the C-C bond at the 2-position of the benzofuran ring results in the fragment ion at m/z 251 .

-

Further Fragmentation: The 4-methoxybenzoyl cation (m/z 135 ) can further fragment by losing a methyl radical (CH₃) to form an ion at m/z 120, or by losing carbon monoxide (CO) to yield the phenyl cation at m/z 77 . The fragment at m/z 107 can arise from the loss of CO from the methoxyphenyl cation. The benzofuran-related fragments can also undergo further fragmentation, such as the loss of CO, to produce smaller ions.

Visualizations

Experimental Workflow

Caption: General workflow for mass spectrometry analysis.

Predicted Fragmentation Pathway

Caption: Predicted fragmentation of the target compound.

References

The Multifaceted Biological Activities of Benzofuran Ketone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzofuran ketone derivatives, a significant class of heterocyclic compounds, have garnered substantial attention in the fields of medicinal chemistry and pharmacology. Their unique structural scaffold serves as a versatile template for the design and synthesis of novel therapeutic agents with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the core biological activities of benzofuran ketone derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to facilitate further research and drug development endeavors.

Anticancer Activity

Benzofuran ketone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The primary mechanism often involves the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.

Quantitative Data for Anticancer Activity

The cytotoxic effects of various benzofuran derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values against different cancer cell lines.

| Compound Class | Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Halogenated Benzofuran | Compound with bromine on the methyl group at position 3 | K562 (Leukemia) | 5 | [1] |

| Halogenated Benzofuran | Compound with bromine on the methyl group at position 3 | HL60 (Leukemia) | 0.1 | [1] |

| Amiloride-Benzofuran Hybrid | Fluorine at position 4 of 2-benzofuranyl | Not Specified | 0.43 | [1] |

| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide | 3m | Multiple human cancer cell lines | Low micromolar | [2] |

| 2-Arylbenzofuran analogue | DK-1014 | A549 (Lung) | Not specified, but showed significant inhibition of inflammatory mediators | [3] |

| Furo[3,2-g]chromone-linked benzofuran | Compound VIa | MCF-7 (Breast) | Not specified, but induced G2/M phase arrest and apoptosis | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the benzofuran ketone derivatives and a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from a dose-response curve.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Benzofuran ketone derivatives have been shown to possess potent anti-inflammatory properties, primarily through the inhibition of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

Quantitative Data for Anti-inflammatory Activity

The anti-inflammatory efficacy of benzofuran derivatives has been evaluated by measuring their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).

| Compound Class | Derivative/Compound | Assay | IC50 (µM) | Reference |

| Piperazine/Benzofuran Hybrid | Compound 5d | NO Generation in LPS-stimulated RAW-264.7 cells | 52.23 ± 0.97 | [5][6][7] |

| 2-Arylbenzofuran analogue | Compound 22a | IL-6 Inhibition in LPS-stimulated Raw264.7 cells | 15.89 ± 0.06 | [8] |

| 2-Arylbenzofuran analogue | Compound 22f (DK-1014) | IL-6 Inhibition in LPS-stimulated Raw264.7 cells | 16.19 ± 0.20 | [8] |

| 2-Arylbenzofuran analogue | Compound 22d | IL-6 Inhibition in LPS-stimulated Raw264.7 cells | 20.31 ± 0.01 | [8] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard and reliable method for screening the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Procedure:

-

Animal Acclimatization: Acclimate rats to the experimental conditions for at least one week.

-

Compound Administration: Administer the benzofuran ketone derivative or a reference anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally. A control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the control group.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Benzofuran ketone derivatives have shown promising activity against a variety of bacterial and fungal strains.

Quantitative Data for Antimicrobial Activity

The antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Hydrophobic benzofuran analogs | Staphylococcus aureus | 0.39 - 3.12 | [9] |

| Hydrophobic benzofuran analogs | Methicillin-resistant S. aureus (MRSA) | 0.39 - 3.12 | [9] |

| Hydrophobic benzofuran analogs | Bacillus subtilis | 0.39 - 3.12 | [9] |

| 3-Benzofurancarboxylic acid derivatives | Gram-positive bacteria | 50 - 200 | [10] |

| 3-Benzofurancarboxylic acid derivatives | Candida albicans | 100 | [10] |

| 3-Benzofurancarboxylic acid derivatives | Candida parapsilosis | 100 | [10] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Prepare a series of twofold dilutions of the benzofuran ketone derivative in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antiviral Activity and STING Pathway Activation

Recent studies have highlighted the role of benzofuran derivatives as activators of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system that detects cytosolic DNA and triggers an antiviral response through the production of type I interferons (IFNs).

Quantitative Data for STING Pathway Activation

The ability of benzofuran derivatives to activate the STING pathway and inhibit viral replication is quantified by metrics such as the half-maximal effective concentration (EC50).

| Compound Class | Activity | Cell Line | EC50 (µM) | Reference |

| Benzofuran derivatives | Inhibition of Human Coronavirus 229E | BEAS-2B | In the µM range | |

| Benzofuran derivatives | Inhibition of SARS-CoV-2 | BEAS-2B and Calu-3 | In the nanomolar range |

Experimental Protocol: Luciferase Reporter Assay for STING Activation

This cell-based assay is used to screen for and characterize compounds that activate the STING pathway.

Principle: Cells are engineered to express a luciferase reporter gene under the control of an IFN-β promoter. Activation of the STING pathway leads to the transcription of IFN-β and, consequently, the production of luciferase, which can be quantified by measuring luminescence.

Procedure:

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with plasmids encoding for STING and the IFN-β promoter-luciferase reporter construct.

-

Compound Treatment: Treat the transfected cells with various concentrations of the benzofuran derivatives.

-

Cell Lysis and Luciferase Assay: After an incubation period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: The increase in luciferase activity relative to a vehicle control indicates activation of the STING pathway. The EC50 value, the concentration of the compound that produces 50% of the maximal response, can be determined.

Signaling Pathway Visualizations

To provide a clearer understanding of the mechanisms of action of benzofuran ketone derivatives, the following diagrams illustrate the key signaling pathways they modulate.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Benzofuran derivatives can inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by benzofuran ketone derivatives.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation and cell proliferation. Benzofuran derivatives have been shown to inhibit the phosphorylation of key kinases in this pathway.[3]

Caption: Inhibition of the MAPK signaling pathway by benzofuran ketone derivatives.

STING Signaling Pathway

Activation of the STING pathway by benzofuran derivatives leads to the production of type I interferons, a key component of the antiviral response.

References

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and molecular docking study of new benzofuran and furo[3,2-g]chromone-based cytotoxic agents against breast cancer and p38α MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

(2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone: A Technical Guide to Unveiling Its Pharmacological Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This technical guide provides a comprehensive exploration of the potential pharmacological properties of a specific derivative, (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone. While direct pharmacological studies on this compound are not extensively documented in publicly available literature, its structural features suggest significant therapeutic potential. This document synthesizes information on the known biological activities of related benzofuran compounds to postulate likely pharmacological profiles for the title compound. We further present detailed, field-proven experimental protocols for the systematic investigation of these potential properties, providing a roadmap for future research and development. The methodologies outlined herein are designed to establish a foundational understanding of the compound's mechanism of action, efficacy, and potential as a lead candidate in drug discovery programs.

Introduction: The Benzofuran Core as a Pharmacophore

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a structural motif present in numerous natural products and synthetic molecules with significant therapeutic value.[4][5] Its derivatives have garnered substantial interest due to their diverse pharmacological activities, which are largely influenced by the nature and position of substituents on the benzofuran ring system.[6] The title compound, (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone, possesses several key structural features that suggest a high likelihood of biological activity:

-

A 2-butyl substitution: This alkyl chain can enhance lipophilicity, potentially improving membrane permeability and interaction with hydrophobic pockets in target proteins.

-

A 3-aroyl group (4-methoxybenzoyl): The methanone linker and the substituted phenyl ring are common features in compounds targeting various receptors and enzymes. The methoxy group, in particular, can influence metabolic stability and receptor binding.[3]

This guide will focus on two primary areas of high potential for this compound based on extensive research into analogous structures: anticancer and anti-inflammatory activities.

Potential Anticancer Properties

Benzofuran derivatives have emerged as promising candidates for anticancer drug development, with demonstrated abilities to induce apoptosis, arrest the cell cycle, and inhibit tumor proliferation.[1][2] The anticancer efficacy is often linked to specific substitution patterns on the benzofuran core.[1]

Proposed Mechanisms of Action

Based on the activities of structurally related compounds, (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone could exert anticancer effects through several mechanisms:

-

Inhibition of Protein Kinases: Many benzofuran-based molecules act as inhibitors of protein kinases such as CDK2, GSK-3β, and mTOR, which are crucial for cell cycle progression and proliferation.[7]

-

Tubulin Polymerization Inhibition: Certain benzofuran derivatives interfere with microtubule dynamics, a validated target for many successful chemotherapeutic agents.

-

Induction of Apoptosis: The compound may trigger programmed cell death by modulating key signaling pathways, such as the p53 pathway or by inducing mitochondrial dysfunction.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by the compound.

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Experimental Workflow for Anticancer Evaluation

A systematic approach is necessary to validate the potential anticancer activity of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone. The following workflow outlines a standard, robust screening cascade.

Caption: Experimental workflow for anticancer drug discovery.

Detailed Experimental Protocols

This assay determines the concentration of the compound that inhibits 50% of cell growth (IC50).[1]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours to allow formazan crystal formation.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[8]

In vivo models are crucial for evaluating the therapeutic efficacy of a compound in a living organism.[9][10]

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).[9]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: Randomize the mice into control and treatment groups. Administer the compound (e.g., intraperitoneally or orally) at various doses for a specified period.

-

Tumor Measurement: Measure the tumor volume and body weight of the mice every 2-3 days.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

| Parameter | Description |

| Cell Lines | MCF-7 (Breast), HeLa (Cervical), A549 (Lung) |

| In Vitro Assay | MTT Assay |

| In Vivo Model | Athymic Nude Mice Xenograft |

| Compound Dosing | 10, 25, 50 mg/kg (example) |

| Primary Endpoint | Tumor Growth Inhibition (%) |

Potential Anti-inflammatory Properties

Inflammation is a key pathological feature of numerous chronic diseases, and benzofuran derivatives have shown promise as anti-inflammatory agents.[3][11] The dysregulation of inflammatory mediators such as cyclooxygenases (COX) and lipoxygenases (LOX) is a common target for anti-inflammatory drugs.[11]

Proposed Mechanisms of Action

(2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone may exert anti-inflammatory effects by:

-

Inhibition of Pro-inflammatory Enzymes: The compound could inhibit COX-1 and COX-2, enzymes responsible for prostaglandin synthesis, or 5-LOX, which is involved in leukotriene production.[11]

-

Membrane Stabilization: It may stabilize lysosomal membranes, preventing the release of inflammatory enzymes.[12]

-

Inhibition of Protein Denaturation: The compound might prevent the denaturation of proteins, a key process in the inflammatory response.[13]

The following diagram illustrates the potential sites of action in the inflammatory cascade.

Caption: Potential inhibition of key enzymes in the inflammatory pathway.

Experimental Workflow for Anti-inflammatory Evaluation

A stepwise approach is recommended to assess the anti-inflammatory potential of the compound.

Caption: Workflow for evaluating anti-inflammatory potential.

Detailed Experimental Protocols

This assay assesses the ability of the compound to prevent heat-induced protein denaturation.[12][14]

-

Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of the compound at various concentrations (e.g., 100-500 µg/mL) and 0.5 mL of 1% w/v bovine serum albumin.

-

Incubation: Incubate the mixture at 37°C for 20 minutes, followed by heating at 57°C for 30 minutes.

-

Cooling and Absorbance Measurement: After cooling, add 2.5 mL of phosphate-buffered saline (pH 6.3) and measure the turbidity at 660 nm. Diclofenac sodium can be used as a standard.[12]

This method evaluates the compound's ability to protect the human red blood cell (HRBC) membrane from hypotonicity-induced lysis.[12]

-

HRBC Suspension Preparation: Prepare a 10% v/v suspension of HRBCs in isotonic buffer.

-

Treatment: Mix 1.0 mL of the compound at different concentrations with 1.0 mL of HRBC suspension and 2.0 mL of hypotonic saline.

-

Incubation and Centrifugation: Incubate at 37°C for 30 minutes and then centrifuge at 3000 rpm for 10 minutes.

-

Hemoglobin Estimation: Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.[14]

| In Vitro Assay | Principle | Standard Drug |

| Protein Denaturation Inhibition | Prevention of heat-induced albumin denaturation | Diclofenac Sodium |

| HRBC Membrane Stabilization | Protection of RBC membrane from hypotonic lysis | Indomethacin |

Synthesis and Characterization

The synthesis of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone can be achieved through several established routes. A common method involves the Friedel-Crafts acylation of 2-butylbenzofuran with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like tin(IV) chloride.[15][16] The precursor, 2-butylbenzofuran, can be synthesized from salicylaldehyde and α-bromohexanoyl bromide.[16]

Alternative synthetic strategies may involve palladium-catalyzed cross-coupling reactions or intramolecular cyclization of appropriately substituted precursors.[17][18]

The final compound should be thoroughly characterized using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Conclusion and Future Directions

(2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone is a compound of significant interest for pharmacological investigation due to its privileged benzofuran scaffold and strategic substitutions. Based on the extensive literature on related compounds, it holds considerable potential as an anticancer and anti-inflammatory agent.[1][3] The experimental workflows and detailed protocols provided in this guide offer a clear and robust framework for systematically evaluating these potential properties.

Future research should focus on:

-

Broad-spectrum screening: Evaluating the compound against a wider range of cancer cell lines and inflammatory models.

-

Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogues to optimize potency and selectivity.

-

Pharmacokinetic and toxicological profiling: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

The systematic investigation of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone, as outlined in this guide, will be instrumental in determining its true therapeutic potential and could pave the way for the development of a novel therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 5. ijsdr.org [ijsdr.org]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. iv.iiarjournals.org [iv.iiarjournals.org]

- 9. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpbs.com [ijpbs.com]

- 11. journalajrb.com [journalajrb.com]

- 12. bbrc.in [bbrc.in]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ias.ac.in [ias.ac.in]

- 16. CN106946822A - A kind of preparation method of 2 butyl 3 (4 hydroxy benzoyl) benzofurans - Google Patents [patents.google.com]

- 17. Benzofuran synthesis [organic-chemistry.org]

- 18. benchchem.com [benchchem.com]

The Pivotal Role of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone in Amiodarone Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of the critical antiarrhythmic drug, amiodarone, with a specific focus on the intermediate, (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone. This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and quantitative data to support research and development in this area.

Introduction

Amiodarone is a class III antiarrhythmic agent used to treat and prevent a variety of cardiac dysrhythmias.[1][2] Its synthesis is a multi-step process, with (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone serving as a key intermediate. The formation and subsequent modification of this molecule are crucial for the successful production of the final active pharmaceutical ingredient (API). This guide will delve into the chemical transformations involved in the synthesis of amiodarone, providing a technical resource for professionals in the field of drug development.

Synthesis of Amiodarone via (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone

The synthesis of amiodarone from 2-butylbenzofuran involves a series of key chemical reactions. The initial step is a Friedel-Crafts acylation to introduce the 4-methoxybenzoyl group at the 3-position of the benzofuran ring, forming the pivotal intermediate (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone. This intermediate then undergoes demethylation, iodination, and finally, etherification to yield amiodarone.

Synthetic Pathway Overview

The overall synthetic route can be summarized as follows:

-

Friedel-Crafts Acylation: 2-Butylbenzofuran is acylated with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst to yield (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone.

-

Demethylation: The methoxy group of the intermediate is cleaved to form the corresponding hydroxyl compound, (2-Butylbenzofuran-3-yl)(4-hydroxyphenyl)methanone.

-

Iodination: The activated aromatic ring of the hydroxyl intermediate is iodinated at the 3 and 5 positions to produce (2-Butylbenzofuran-3-yl)(4-hydroxy-3,5-diiodophenyl)methanone.

-

Etherification: The final step involves the alkylation of the hydroxyl group with 2-(diethylamino)ethyl chloride to yield amiodarone.

Figure 1: General synthesis workflow for amiodarone.

Quantitative Data on Synthetic Steps

The efficiency of each synthetic step is critical for the overall yield and purity of amiodarone. The following table summarizes quantitative data from various reported methods.

| Step | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Friedel-Crafts Acylation | 2-Butylbenzofuran, p-methoxybenzoyl chloride | AlCl₃ | Dichloroethane | -20 to reflux | 8 | >75 | US5266711A[3] |

| 2-Butylbenzofuran, p-methoxybenzoyl chloride | Yb(OTf)₃ | Toluene | 40-45 | 2 | - | CN104262304A[4] | |

| Demethylation | (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone | AlCl₃ | Acetonitrile | 80 | 5 | 56 | CN106946822A[5] |

| (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone | Pyridine hydrochloride | - | - | - | - | ChemicalBook[6] | |

| Iodination | (2-Butylbenzofuran-3-yl)(4-hydroxyphenyl)methanone | Iodine, Potassium Carbonate | 95% Ethanol | Reflux | 6 | 92.4 | CN104262304A[4] |

| (2-Butylbenzofuran-3-yl)(4-hydroxyphenyl)methanone | Iodine, Oxidant, Acid-binding agent | Propanol | 80-85 to reflux | 3.5 | 89.6 | CN104262304A[7] | |

| Etherification & Salt Formation | (2-Butylbenzofuran-3-yl)(4-hydroxy-3,5-diiodophenyl)methanone, 2-diethylaminoethyl chloride hydrochloride | Potassium Carbonate | Toluene/Water | Reflux | 8 | 94.0 | CN104262304A[4] |

| 2-n-butyl 3-(3,5-diiodo 4-hydroxy benzoyl) benzofuran | - | Toluene | 60-75 | - | ~95 (as HCl salt) | US5266711A[3] |

Detailed Experimental Protocols

The following are representative experimental protocols for the key synthetic steps.

Protocol 1: Synthesis of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone (Friedel-Crafts Acylation)

This protocol is adapted from a patented method.[3]

-

Reaction Setup: A reactor is charged with anhydrous dichloroethane under an argon atmosphere and cooled to -20°C.

-

Reagent Addition: Phosgene, 2-n-butyl benzofuran, and aluminum chloride are successively introduced into the reactor.

-

Reaction Progression: The solution is gradually warmed to room temperature and stirred for 24 hours.

-

Second Reagent Addition: The mixture is cooled back to -20°C, and anisole is added. The solution is then reheated to 25°C and stirred for 2 hours.

-

Final Catalyst Addition and Reflux: Additional aluminum chloride is added, and the mixture is heated at reflux for 8 hours.

-

Work-up: After cooling, the reaction mixture is poured into water and stirred for 30 minutes. The organic layer is separated, washed, dried, and the solvent is evaporated to yield the crude product, which can be purified by chromatography.

Protocol 2: Synthesis of (2-Butylbenzofuran-3-yl)(4-hydroxyphenyl)methanone (Demethylation)

This protocol is based on a method described in a Chinese patent.[5]

-

Reaction Setup: A reactor equipped with a magnetic stirrer is charged with (2-butyl-3-(4-methoxybenzoyl)benzofuran and acetonitrile.

-

Catalyst Addition: Aluminum chloride is added to the mixture.

-

Reaction Conditions: The mixture is stirred and heated at 80°C for 5 hours.

-

Work-up: After the reaction is complete, the acidic reaction system is neutralized with a saturated sodium bicarbonate solution. The aqueous phase is extracted, and the combined organic phases are concentrated under reduced pressure.

-

Purification: The crude product is recrystallized from ethyl acetate and diethyl ether to obtain the purified 2-butyl-3-(4-hydroxybenzoyl)benzofuran.

Protocol 3: Synthesis of (2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran) (Iodination)

This protocol is derived from a patented synthetic method.[4]

-

Reaction Setup: A reaction flask is charged with 2-butyl-3-(4-hydroxybenzoyl)benzofuran and 95% ethanol. The mixture is heated to 50°C with stirring until complete dissolution.

-

Reagent Addition: Potassium carbonate and iodine are added to the solution.

-

Reaction Conditions: The mixture is heated to reflux and maintained for 6 hours.

-

Work-up: After the reaction, the solvent is distilled off under reduced pressure. Toluene is added, and the mixture is heated to 80°C until the solid dissolves. The solution is then washed three times with water.

-

Crystallization and Isolation: The organic phase is concentrated under reduced pressure until solids precipitate. The mixture is cooled to 0°C and stirred for 4 hours to complete crystallization. The product is collected by suction filtration and vacuum-dried.

Protocol 4: Synthesis of Amiodarone Hydrochloride (Etherification and Salt Formation)

This protocol is adapted from a patented procedure.[4]

-

Reaction Setup: A reaction flask is charged with the di-iodinated intermediate, toluene, 2-diethylaminoethyl chloride hydrochloride, potassium carbonate, and water.

-

Reaction Conditions: The mixture is heated to reflux with stirring for 8 hours.

-

Work-up: After the reaction, the mixture is allowed to stand, and the aqueous phase is discarded. The organic phase is washed three times with water.

-

Decolorization and Salt Formation: The organic phase is treated with activated carbon at reflux for 30 minutes. After filtration, the filtrate is concentrated under reduced pressure until solids precipitate.

-

Crystallization and Isolation: The mixture is cooled to 0°C and stirred for 4 hours. The crystalline product is collected by suction filtration and vacuum-dried to yield amiodarone hydrochloride.

Mechanism of Action of Amiodarone

Amiodarone exerts its antiarrhythmic effects through a complex mechanism of action, primarily by blocking several types of ion channels involved in the cardiac action potential.[1][2][8]

Figure 2: Mechanism of action of amiodarone.

Conclusion

(2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone is a cornerstone intermediate in the synthesis of amiodarone. The synthetic route, while involving multiple steps, can be optimized to achieve high yields and purity. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals involved in the development and manufacturing of this vital antiarrhythmic medication. A thorough understanding of the synthesis and mechanism of action is essential for the continued improvement of amiodarone production and its clinical application.

References

- 1. Amiodarone - Wikipedia [en.wikipedia.org]

- 2. droracle.ai [droracle.ai]

- 3. prepchem.com [prepchem.com]

- 4. CN104262304A - Synthetic method of amiodarone hydrochloride - Google Patents [patents.google.com]

- 5. CN106946822A - A kind of preparation method of 2 butyl 3 (4 hydroxy benzoyl) benzofurans - Google Patents [patents.google.com]

- 6. Amiodarone synthesis - chemicalbook [chemicalbook.com]

- 7. Synthetic process for 2-butyl-3(hydroxy 3,5-diiodo-benzoyl) benzofuran - Eureka | Patsnap [eureka.patsnap.com]

- 8. What is the mechanism of Amiodarone Hydrochloride? [synapse.patsnap.com]

The Pivotal Role of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone in Dronedarone Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of the antiarrhythmic agent dronedarone, with a specific focus on the critical role of the intermediate, (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone. This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and quantitative data to support research and development in the field of medicinal chemistry and drug manufacturing.

Introduction to Dronedarone and its Synthesis